

Application Notes and Protocols: N-Chloroacetanilide in Undergraduate Chemistry Experiments

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Compound of Interest

Compound Name: *N*-Chloroacetanilide

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These application notes provide detailed protocols for the use of **N-Chloroacetanilide** in common undergraduate organic chemistry experiments. The following sections include experimental procedures, data presentation, and safety precautions.

Synthesis of p-Chloroacetanilide via the Orton Rearrangement of N-Chloroacetanilide

This experiment is a classic example of an electrophilic aromatic substitution reaction, specifically a chlorination, and introduces students to the concept of rearrangement reactions. **N-Chloroacetanilide** is first synthesized from acetanilide and then rearranged to the more stable p-chloroacetanilide isomer in the presence of an acid catalyst.

Experimental Data

Parameter	Value	Reference
Molar Mass of Acetanilide	135.17 g/mol	N/A
Molar Mass of N-Chloroacetanilide	169.61 g/mol	[1]
Molar Mass of p-Chloroacetanilide	169.61 g/mol	[2]
Melting Point of Acetanilide	113-115 °C	N/A
Melting Point of N-Chloroacetanilide	91 °C	N/A
Melting Point of p-Chloroacetanilide	176-178 °C	N/A
Typical Yield of N-Chloroacetanilide	98.9%	[1]
Typical Yield of p-Chloroacetanilide	High	[3]

Experimental Protocols

Part A: Synthesis of **N-Chloroacetanilide** from Acetanilide

This procedure is adapted from a method utilizing trichloroisocyanuric acid as the chlorinating agent.[\[4\]](#)

Materials:

- Acetanilide
- Trichloroisocyanuric acid
- Dichloromethane
- Acetone

- Saturated sodium bicarbonate solution
- Round-bottom flask
- Magnetic stirrer and stir bar
- Ice bath
- Separatory funnel
- Rotary evaporator

Procedure:

- In a round-bottom flask, dissolve acetanilide in a mixture of dichloromethane and acetone (a common ratio is 1:5:0.4 by moles of acetanilide to volumes of dichloromethane and acetone).^[4]
- Cool the mixture in an ice bath to 0-10 °C with stirring.^[4]
- Slowly add trichloroisocyanuric acid in portions, maintaining the temperature between 0-10 °C. The molar ratio of acetanilide to trichloroisocyanuric acid should be approximately 1:0.5.^[4]
- After the addition is complete, allow the reaction to stir at room temperature for 4-6 hours.^[4]
- Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
- Transfer the mixture to a separatory funnel and separate the organic layer.
- Wash the organic layer with water and then with brine.
- Dry the organic layer over anhydrous sodium sulfate.
- Remove the solvent under reduced pressure using a rotary evaporator to obtain crude **N-chloroacetanilide**.

Part B: The Orton Rearrangement of **N-Chloroacetanilide** to p-Chloroacetanilide

This acid-catalyzed rearrangement is a key transformation in this experimental sequence.^[5]

Materials:

- **N-Chloroacetanilide** (from Part A)
- Glacial acetic acid
- Concentrated hydrochloric acid
- Erlenmeyer flask
- Stirring apparatus
- Ice bath
- Büchner funnel and filter flask

Procedure:

- Dissolve the crude **N-chloroacetanilide** in glacial acetic acid in an Erlenmeyer flask.
- Cool the solution in an ice bath.
- Slowly add a catalytic amount of concentrated hydrochloric acid while stirring.
- Continue stirring the mixture at room temperature. The progress of the rearrangement can be monitored by thin-layer chromatography (TLC).
- Once the reaction is complete, pour the mixture over crushed ice.
- Collect the precipitated p-chloroacetanilide by vacuum filtration using a Büchner funnel.
- Wash the solid with cold water.
- Recrystallize the crude product from ethanol or an ethanol/water mixture to obtain pure p-chloroacetanilide.
- Dry the crystals, weigh them, and calculate the percent yield.

- Characterize the product by determining its melting point and acquiring its IR and NMR spectra.

Characterization of p-Chloroacetanilide

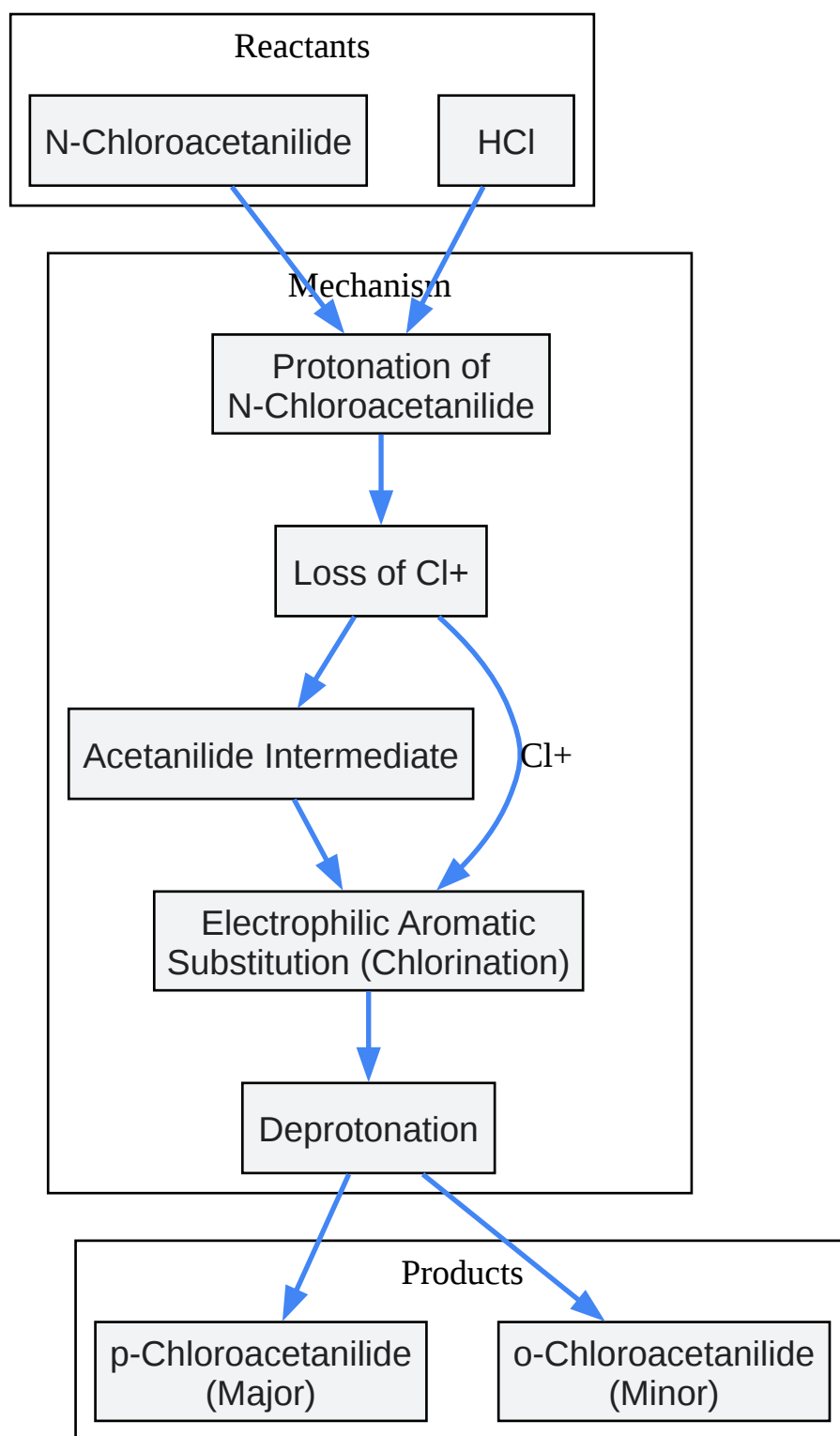
- Melting Point: 176-178 °C
- Appearance: White to off-white crystalline powder.[2]
- Infrared (IR) Spectrum (KBr disc): Key absorptions include N-H stretching, C=O (amide I) stretching, and C-Cl stretching.
- ¹H NMR Spectrum (in DMSO-d₆): Expected signals include a singlet for the methyl protons, a doublet for the aromatic protons ortho to the NHCOCH₃ group, a doublet for the aromatic protons ortho to the chlorine atom, and a singlet for the N-H proton.

Visualizations



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Caption: Experimental workflow for the synthesis of p-chloroacetanilide.



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Caption: Mechanism of the Orton Rearrangement.

Safety Precautions

All experiments should be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.[6][7]

- **N-Chloroacetanilide:** May be corrosive to metals and cause severe skin burns and eye damage. Handle with care.[6]
- **p-Chloroacetanilide:** May cause skin, eye, and respiratory tract irritation.[2][8]
- **Trichloroisocyanuric acid:** A strong oxidizing agent. Keep away from combustible materials.
- **Dichloromethane:** A volatile and potentially carcinogenic solvent.
- **Hydrochloric Acid and Glacial Acetic Acid:** Corrosive. Handle with extreme care.

Spill and Waste Disposal: Clean up spills immediately, observing all safety precautions.[6]

Dispose of all chemical waste in appropriately labeled containers as per institutional guidelines.

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